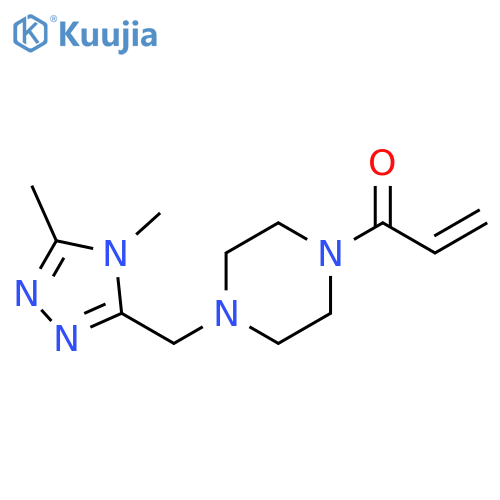Cas no 2308382-26-3 (1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one)

1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1-piperazinyl]-2-propen-1-one
- 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one
-
- インチ: 1S/C12H19N5O/c1-4-12(18)17-7-5-16(6-8-17)9-11-14-13-10(2)15(11)3/h4H,1,5-9H2,2-3H3
- InChIKey: RMBCTQYYVJJKDR-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(CC2N(C)C(C)=NN=2)CC1)(=O)C=C
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 482.5±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.55±0.10(Predicted)
1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26578807-1g |
1-{4-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one |
2308382-26-3 | 90% | 1g |
$0.0 | 2023-09-14 | |
| Enamine | EN300-26578807-1.0g |
1-{4-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}prop-2-en-1-one |
2308382-26-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-oneに関する追加情報
Introduction to 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one (CAS No: 2308382-26-3)
1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 2308382-26-3, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of multiple functional groups, including a piperazine moiety and a propenone backbone, makes it a candidate for various therapeutic applications.
The molecular structure of 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one incorporates several key features that contribute to its chemical reactivity and biological significance. The piperazine ring is known for its ability to interact with biological targets such as receptors and enzymes, making it a valuable scaffold in drug design. Additionally, the propenone group introduces a reactive site that can be utilized for further chemical modifications, enhancing the compound's versatility in synthetic chemistry.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems. The combination of the piperazine and triazole moieties in 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one suggests potential activity as a psychoactive agent. Research has indicated that such compounds may have applications in the treatment of neurological disorders by interacting with serotonin and dopamine receptors. The precise arrangement of these functional groups allows for selective binding to specific targets, which is crucial for achieving therapeutic efficacy while minimizing side effects.
The synthesis of 1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}propenone involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the piperazine moiety typically involves nucleophilic substitution reactions, while the formation of the propenone group often requires dehydrative coupling or oxidation processes. Advanced synthetic techniques such as transition metal catalysis have been employed to improve the efficiency of these reactions. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the intermediate and final products.
The pharmacological evaluation of 1-{4-(dimethyl-piperazinyl)-methyl]-propenone has been conducted in various preclinical models to assess its potential therapeutic benefits. Studies have shown that this compound exhibits moderate affinity for serotonin receptors, particularly 5-HT2A and 5-HT6 subtypes. These interactions suggest that it may have applications in the management of conditions such as depression and cognitive disorders. Furthermore, its ability to cross the blood-brain barrier enhances its pharmacological relevance for central nervous system (CNS) drugs.
The structural features of 1-{4-(dimethyl-piperazinyl)-methyl]-propenone also make it an interesting candidate for further derivatization. By modifying either the piperazine or triazole components, researchers can explore new analogs with enhanced potency or selectivity. For instance, replacing one of the methyl groups on the piperazine ring with a halogen atom could introduce additional electronic properties that influence receptor binding affinity. Similarly, altering the substitution pattern on the triazole ring might lead to novel pharmacological profiles.
In conclusion, 1-{4-(dimethyl-piperazinyl)-methyl]-propenone (CAS No: 2308382/26/3) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at treating neurological disorders. Continued investigation into its synthesis and pharmacological properties will likely yield important insights into its therapeutic applications and mechanisms of action.
2308382-26-3 (1-{4-(dimethyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}prop-2-en-1-one) 関連製品
- 1206990-41-1(N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)
- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)
- 154913-23-2(1-(4-Bromophenyl)piperidin-4-one)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 420-98-4(1-bromo-2,2-difluoropropane)
- 2172125-67-4(5-cyclopropyl-3-formamidopentanoic acid)
- 2580217-26-9(Tert-butyl 3,3-dimethyl-4-(methylamino)pyrrolidine-1-carboxylate)
- 1698431-42-3(2-Fluoro-3-methyl-5-nitrobenzamide)
- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 189640-61-7(2-Benzyl-1,2,4-oxadiazolidine-3,5-dione)



